(R)-Cetirizine-d4 dihydrochloride is classified as a pharmaceutical compound and falls under the category of histamine H1 receptor antagonists. It is derived from hydroxyzine, which is a first-generation antihistamine. The dihydrochloride salt form allows for improved bioavailability and pharmacological activity compared to its base form. The chemical structure features a piperazine ring, an ethoxy group, and a carboxylic acid moiety, which are critical for its antihistaminic activity.
The synthesis of (R)-Cetirizine-d4 dihydrochloride involves several key steps:
The molecular formula of (R)-Cetirizine-d4 dihydrochloride is C21H21ClN2O3·2HClD4. Its structure includes:
The deuteration affects the physical properties slightly due to the heavier isotopes, which can influence molecular vibrations and stability during analysis .
(R)-Cetirizine-d4 dihydrochloride participates in various chemical reactions typical for antihistamines, including:
These reactions are crucial for understanding its behavior in biological systems and during drug formulation .
The mechanism of action of (R)-Cetirizine-d4 dihydrochloride is primarily through the inhibition of histamine H1 receptors. By binding to these receptors, it prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability associated with allergic responses. This action leads to reduced symptoms such as itching, sneezing, and nasal congestion.
The compound's selectivity for peripheral H1 receptors over central nervous system receptors accounts for its non-sedating properties, making it preferable for long-term use in patients requiring allergy management .
(R)-Cetirizine-d4 dihydrochloride serves multiple scientific applications:
The synthesis of (R)-Cetirizine-d4 Dihydrochloride (chemical formula: C₂₁H₂₁D₄Cl₃N₂O₃) employs strategic deuterium incorporation at the ethylenedioxy bridge, where four hydrogen atoms are replaced by deuterium. This modification preserves the molecule’s chiral center and pharmacological activity while enabling distinct mass spectral properties. Two primary routes dominate:
A critical challenge is minimizing racemization during deuterium incorporation. Studies confirm that acidic/basic conditions can epimerize the benzhydryl chiral center, necessitating pH-controlled reactions (pH 6–8) [9].
Table 1: Synthetic Methods for (R)-Cetirizine-d₄ Dihydrochloride
Method | Deuteration Site | Deuteration Efficiency | Key Limitation |
---|---|---|---|
Catalytic H/D Exchange | Ethylenedioxy bridge | >95% | Requires post-synthesis chiral separation |
Alkylation with labeled reagents | Ethylenedioxy bridge | 98–99% | Risk of racemization at benzhydryl center |
Chiral resolution | N/A | Yields ~40% (R)-enantiomer | Low throughput |
(R)-Cetirizine-d₄ Dihydrochloride serves as a stable isotope internal standard (SIIS) in quantitative bioanalysis due to its near-identical chemical properties to non-deuterated cetirizine, offset by a +4 Da mass shift. This allows precise calibration in mass spectrometry-based assays:
Deuterium labeling also circumvents metabolic interference. Studies show cetirizine-d₄ resists in vivo racemization and isotopic scrambling, ensuring reliable pharmacokinetic tracking [1] [7].
Table 2: Performance of (R)-Cetirizine-d₄ as an Internal Standard in Bioassays
Parameter | Value | Analytical Impact |
---|---|---|
Mass shift | +4 Da | Prevents overlap with analyte or metabolites |
Extraction recovery | 84.5–88.0% | Minimizes sample loss variability |
Matrix effect reduction | <3% RSD | Enhances signal stability in plasma |
Retention time (HILIC) | 1.1 min | Matches native cetirizine for accurate calibration |
Maximizing deuteration efficiency and chiral purity requires optimization of reaction parameters:
Advanced techniques like microwave-assisted deuteration accelerate H/D exchange 5-fold, achieving 97% deuteration in 30 minutes. However, chiral integrity requires post-reaction supercritical fluid chromatography on amylose columns [4].
Table 3: Optimization Parameters for Deuterium Incorporation
Variable | Optimal Range | Impact on Output |
---|---|---|
Catalyst concentration | 7.5 wt% Pt/C | Maximizes D-incorporation without side products |
Temperature | 100°C | Balances kinetics and epimerization risk |
Reaction time | 8 h | Ensures >98% deuteration |
Solvent | Tetrahydrofuran-d₈ | Minimizes proton contamination |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1